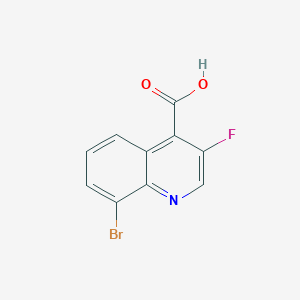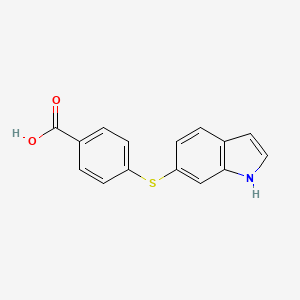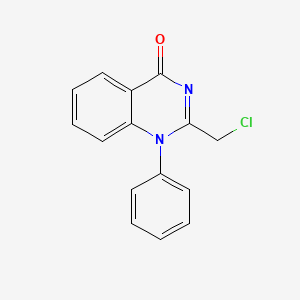
(R)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ®-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate typically involves the reaction of pyrazine derivatives with piperidine derivatives under specific conditions. The reaction conditions often include the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
®-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the pyrazin-2-ylamino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
®-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic systems.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Research involving this compound may focus on its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and research focus.
Comparison with Similar Compounds
®-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl ®-3-(pyrazin-2-ylamino)piperidine-1-carboxylate: A closely related compound with similar structural features.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazine moiety and exhibit similar chemical properties.
The uniqueness of ®-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate lies in its specific structural configuration and the presence of the tert-butyl group, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C14H22N4O2 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(pyrazin-2-ylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-4-5-11(10-18)17-12-9-15-6-7-16-12/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,16,17)/t11-/m1/s1 |
InChI Key |
QXJMTEKBJKYFBI-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC2=NC=CN=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one](/img/structure/B11846963.png)





![5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one](/img/structure/B11847022.png)

